molecular formula C17H20N2O B5801470 1-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]ethanone

1-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]ethanone

Cat. No.: B5801470
M. Wt: 268.35 g/mol
InChI Key: OCMXSYZDVBVSSV-UHFFFAOYSA-N
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Description

1-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]ethanone is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound features a naphthalene ring attached to a piperazine moiety, which is further connected to an ethanone group. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O/c1-14(20)19-11-9-18(10-12-19)13-16-7-4-6-15-5-2-3-8-17(15)16/h2-8H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCMXSYZDVBVSSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]ethanone typically involves the reaction of naphthalene derivatives with piperazine under specific conditions. One common method includes the Mannich reaction, where naphthalene is reacted with formaldehyde and piperazine in the presence of an acid catalyst to form the desired product . Industrial production methods may involve the use of high-pressure reactors and continuous flow systems to optimize yield and purity.

Chemical Reactions Analysis

1-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]ethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets. The piperazine moiety can interact with neurotransmitter receptors, potentially modulating their activity. The naphthalene ring may also contribute to the compound’s ability to intercalate with DNA, affecting gene expression and cellular functions .

Comparison with Similar Compounds

1-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]ethanone can be compared with other piperazine derivatives such as:

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